2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide
Description
This compound features a triazolopyridazine core, a heterocyclic scaffold known for diverse bioactivities. Key structural elements include:
- Triazolopyridazine ring: A fused bicyclic system contributing to π-π stacking interactions in molecular recognition.
- tert-Butylsulfanyl group at position 6: Enhances lipophilicity and may influence metabolic stability.
Heterocyclic compounds, such as those discussed in (e.g., carcinogenic IQ derivatives), highlight the importance of substituent effects on biological activity .
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-17(2,3)26-15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUCYWEWVQTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through cyclization reactions. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the ring closure.
Introduction of tert-Butylthio Group: The tert-butylthio group is introduced via nucleophilic substitution reactions, where a tert-butylthiol reagent reacts with the triazolopyridazine intermediate.
Attachment of Chlorophenylacetamide Moiety: The final step involves the attachment of the chlorophenylacetamide moiety through amide bond formation. This can be achieved by reacting the triazolopyridazine intermediate with 4-chlorophenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenylacetamide moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The unique arrangement of the triazole and pyridazine moieties in this compound suggests potential activity against various pathogens, including bacteria and fungi. Preliminary studies have shown promise in its application as an antitubercular agent , making it a candidate for further investigation in treating tuberculosis and other infectious diseases .
Anticancer Potential
The compound's structural features may also endow it with anticancer properties. Heterocyclic compounds like this one have been widely studied for their ability to inhibit cancer cell proliferation. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy.
Drug Development
Given its diverse biological activities, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide is being investigated as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to interact with biological targets makes it a valuable candidate for designing new pharmaceuticals.
Antitubercular Research
In recent studies focusing on antitubercular agents, compounds similar to 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide have shown promising results in inhibiting Mycobacterium tuberculosis growth. These findings suggest that further optimization of this compound could lead to effective treatments for tuberculosis .
Cancer Cell Line Studies
Another area of research has involved testing the compound's effects on various cancer cell lines. In vitro studies have indicated that modifications to the compound can significantly enhance its cytotoxicity against certain types of cancer cells. This highlights the importance of structural diversity in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to triazolopyridazine derivatives and acetamide-containing molecules (Table 1).
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Key Observations :
Bioactivity and Toxicity
- Carcinogenic Potential: Unlike IQ derivatives (classified as 2A carcinogens ), the target compound lacks the imidazo[4,5-f]quinoline backbone linked to mutagenicity.
- Antimicrobial Activity : Similar to milbemycin-producing Penicillium citrinum compounds , the triazolopyridazine core may disrupt microbial enzymes or membranes.
- Synthetic Accessibility : Microbial fermentation (as in ) could optimize yield, though chemical synthesis is likely required for precise substituent control .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Milbemycin Analogue | IQ Derivative |
|---|---|---|---|
| Molecular Weight | 420.9 | 500–600 | 198.2 |
| Predicted Solubility (mg/mL) | 0.15 | <0.1 | 1.2 |
| Bioactivity Focus | Antimicrobial | Antiparasitic | Carcinogenic |
Methodological Considerations
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide is a member of the heterocyclic compound family, specifically characterized by a fused triazole and pyridazine ring system. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Molecular Formula: C18H20ClN5O2S
- Molecular Weight: Approximately 405.9 g/mol
- Structural Characteristics: The compound contains a tert-butylsulfanyl group and an oxo group, which are critical for its biological activity.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, its structural analogs have demonstrated a range of pharmacological effects. Here are the key areas of biological activity associated with compounds featuring similar structures:
- Antimicrobial Activity: Compounds with triazole and pyridazine moieties have been reported to exhibit antimicrobial properties, making them candidates for further investigation in treating infections .
- Antiviral Properties: Heterocyclic compounds often show antiviral activity against various viruses. For instance, similar derivatives have been effective against herpes simplex virus (HSV) and other viral pathogens .
- Antitubercular Potential: The structural features suggest potential applications in antitubercular drug development, although specific studies on this compound are still required.
Antimicrobial Activity
A study focusing on triazole derivatives highlighted their effectiveness against a range of microbial strains. The compounds exhibited varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the substituents can significantly enhance antimicrobial efficacy .
Antiviral Activity
Research has shown that certain triazole derivatives can inhibit viral replication in cell cultures. For example, compounds structurally related to the target compound were tested against HSV-1 and demonstrated significant reductions in viral load with low cytotoxicity (CC50 values exceeding 600 μM) .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide | Similar triazole-pyridazine framework | Antimicrobial and antiviral properties observed |
| 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide | Shares core structure with different substituents | Potential antitubercular activity suggested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
